Ammonium ricinoleate

Description

Contextualization within Fatty Acid Derivatives and Surfactant Chemistry

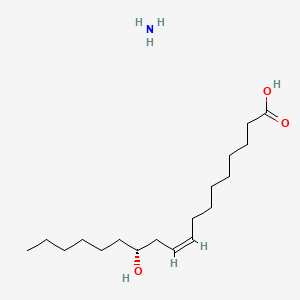

Ammonium (B1175870) ricinoleate (B1264116) is classified as a fatty acid derivative. Fatty acids are carboxylic acids with long aliphatic chains, and they are fundamental components of lipids. The parent compound of ammonium ricinoleate is ricinoleic acid ((9Z,12R)-12-Hydroxyoctadec-9-enoic acid), an unsaturated omega-9 fatty acid that constitutes about 90% of the fatty acid content in castor oil, which is extracted from the seeds of the Ricinus communis plant. wikipedia.org

The structure of ricinoleic acid is notable for three key functional groups: a carboxylic acid group at one end, a single double bond in the carbon chain, and a hydroxyl group at the 12th carbon position. researchgate.net This hydroxyl group imparts unusual properties to the acid and its derivatives, including higher viscosity and solubility in alcohol compared to other fatty acids of similar size. scbt.com The formation of this compound occurs through a standard acid-base reaction, where the carboxylic acid group of ricinoleic acid donates a proton to ammonia (B1221849), forming the ammonium cation (NH₄⁺) and the ricinoleate anion (C₁₈H₃₃O₃⁻).

This salt structure places this compound within the broad category of surfactants. Surfactants, or surface-active agents, are amphiphilic compounds, meaning they possess both a hydrophilic ("water-loving") head and a hydrophobic ("water-fearing") tail. wikipedia.org In this compound, the long 18-carbon aliphatic chain of the ricinoleate acts as the hydrophobic tail, while the charged ammonium carboxylate group serves as the hydrophilic head. This dual nature allows surfactant molecules to adsorb at interfaces (such as between oil and water or air and water), lowering the surface tension. wikipedia.org At a specific concentration known as the critical micelle concentration (CMC), surfactant molecules in a solution will self-assemble into aggregates called micelles. mdpi.com While specific studies on this compound are limited, its structure suggests it functions as an anionic surfactant, with the ricinoleate portion being the primary surface-active ion.

Evolution of Academic Inquiry into Ricinoleate-based Compounds

Academic investigation into ricinoleate-based compounds is intrinsically linked to the long history of castor oil use. The castor plant (Ricinus communis) and its oil were used in ancient civilizations for various purposes. wikipedia.org Modern pharmacological and chemical studies began in the 19th century. By the mid-1800s, ricinoleic acid had been identified as the primary component of castor oil. thegoodscentscompany.com One of the first preparations of a ricinoleic acid derivative involving ammonia was reported by Bouis in the 1850s, who synthesized a solid amide he named "ricinolamide" from the reaction of castor oil with ammonia. google.com

Early research focused on understanding the fundamental chemical properties of ricinoleic acid and its potential for industrial applications. Friedrich Krafft made the first attempts to prepare purified ricinoleic acid in 1888. wikipedia.org In the 20th century, research expanded significantly, exploring the conversion of ricinoleic acid into valuable industrial chemicals. For instance, the cleavage of ricinoleic acid to produce sebacic acid, a monomer used in the production of certain nylons, became an important industrial process. wikipedia.orgbmj.com

The study of ricinoleate compounds as surfactants evolved alongside the broader development of oleochemicals (chemicals derived from fats and oils). While simple salts like sodium ricinoleate were recognized for their soap-like, detergent properties, more complex derivatives, such as quaternary ammonium salts, have been synthesized and investigated for their enhanced surfactant capabilities in personal care and industrial applications. nih.govchem960.com Research into ricinoleate-based ionic liquids, such as choline ricinoleate, represents a more recent avenue of academic inquiry, exploring their potential as environmentally friendly lubricants. wikipedia.org Though detailed academic studies focusing specifically on this compound are not widely published, its study is a logical extension of the long-standing scientific interest in the derivatives of ricinoleic acid.

Methodological Frameworks Employed in this compound Studies

The study of this compound and related fatty acid derivatives employs a range of established analytical and methodological frameworks to determine their synthesis, structure, and properties.

Synthesis: The synthesis of simple ammonium salts of fatty acids is typically achieved through the direct reaction of the fatty acid with aqueous ammonia. researchgate.net For more complex derivatives, such as amides or esters, multi-step synthetic routes are common. thegoodscentscompany.comresearchgate.net Reaction progress and completion are often monitored using Thin-Layer Chromatography (TLC). thegoodscentscompany.com

Structural Characterization and Purity Analysis:

Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR) provides detailed information about the molecular structure and the environment of hydrogen and carbon atoms. chem960.com Mass Spectrometry (MS), often coupled with chromatography, is used to determine the molecular weight and fragmentation patterns of the compound. researchgate.net

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial techniques for assessing the purity of ricinoleic acid and its derivatives. nih.govnih.govnih.gov For GC analysis, fatty acids are often converted to their more volatile methyl esters through a derivatization process involving saponification and methylation. researchgate.net

Analysis of Physicochemical and Surfactant Properties:

Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to determine transition temperatures, such as melting points. chem960.com

Tensiometry: The surfactant properties of a compound like this compound would be evaluated by measuring the change in surface tension of a solution with increasing surfactant concentration. The point at which the surface tension plateaus is used to determine the critical micelle concentration (CMC). chemicalbook.com

Conductivity Measurements: For ionic surfactants, the CMC can also be determined by measuring the electrical conductivity of the solution at different concentrations. A distinct change in the slope of conductivity versus concentration indicates micelle formation. chemicalbook.com

These methodological frameworks provide the necessary tools for the comprehensive scientific investigation of fatty acid derivatives like this compound.

Data Tables

Table 1: Physicochemical Properties of this compound Note: Experimental data for properties such as melting and boiling points are not readily available in published literature. The values below are based on the chemical formula.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₇NO₃ | |

| Molecular Weight | 315.49 g/mol | |

| Appearance | White paste | |

| CAS Number | 10378-04-8 | wikipedia.org |

Table 2: Parent Compound Physicochemical Properties (Ricinoleic Acid)

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₃ | wikipedia.org |

| Molecular Weight | 298.461 g/mol | wikipedia.org |

| Appearance | Yellow viscous liquid | wikipedia.org |

| Density | 0.945 g/cm³ | wikipedia.org |

| Melting Point | 5 °C (41 °F) | wikipedia.org |

| Boiling Point | 245 °C (473 °F) | wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;(Z,12R)-12-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3.H3N/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);1H3/b12-9-;/t17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROPSCDCCZHLDE-DPMBMXLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-04-8 | |

| Record name | Ammonium ricinoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10378-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium ricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Ammonium Ricinoleate

Elucidation of Novel Synthesis Pathways for Ammonium (B1175870) Ricinoleate (B1264116) and its Derivatives

The synthesis of ammonium ricinoleate is fundamentally an acid-base reaction. The most direct pathway involves the neutralization of ricinoleic acid with aqueous ammonia (B1221849) or ammonium hydroxide. This process is analogous to the synthesis of other fatty ammonium salts, such as ammonium linoleate, from their corresponding fatty acids. usda.gov The ammonium salt is often a precursor to the formation of fatty amides. semanticscholar.org

Novel synthetic routes are less about the formation of the simple ammonium salt and more focused on the creation of advanced derivatives, such as quaternary ammonium salts and various amides, which offer a wider range of functionalities. For instance, a method for producing quaternary ammonium salts from castor oil triglycerides involves a two-step process: first, reacting the triglyceride with chloracetyl chloride to introduce pendant chloro groups, followed by quaternization with an amine like stearyl dimethylamine, achieving yields as high as 98%. jst.go.jp

The direct formation of this compound from ricinoleic acid and ammonia is a rapid, typically uncatalyzed reaction. However, the synthesis of its derivatives, particularly amides, often requires catalysts and optimized conditions to achieve high yields and selectivity. The direct catalytic amidation of carboxylic acids and amines is a significant area of research, aiming to replace less atom-economical methods. catalyticamidation.infomdpi.com

Several catalytic systems have been developed for fatty acid amidation, which are relevant to the synthesis of ricinoleate derivatives. Boric acid has emerged as a green, inexpensive, and effective catalyst for the direct formation of carboxamides from carboxylic acids and amines. orgsyn.org Other systems include cooperative catalysis with DABCO/Fe₃O₄, which is effective for producing N-methyl amides from various aliphatic and aromatic acids. nih.gov For the synthesis of other ammonium fatty acid salts, reaction temperatures are a key optimization parameter, typically ranging from 165°C to 195°C to drive the reaction equilibrium towards the product while minimizing thermal decomposition. google.com

Table 1: Catalytic Systems for Amide Synthesis from Carboxylic Acids

| Catalyst System | Reactants | Key Reaction Conditions | Reported Yields | Reference |

|---|---|---|---|---|

| Boric Acid | Carboxylic Acids and Amines | Solvent-free or high-boiling solvents (e.g., toluene) with azeotropic water removal. | 45-55% for sterically hindered amides | orgsyn.org |

| DABCO/Fe₃O₄ | Aliphatic and (Hetero)aromatic Acids | MeCN solvent, 85°C, 48 hours. | 60-99% for N-methyl amides | nih.gov |

| Tris(o-phenylenedioxy)cyclotriphosphazene (TAP) | Aromatic Acids and Amines | Generates catechol cyclic phosphate (CCP) in situ as the active catalyst. | Good yields reported | mdpi.com |

| FeCl₃ | Carboxylic Esters and Amines | Lewis acid catalysis, often under mild conditions. | Good yields reported | mdpi.com |

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, particularly for the production of the precursor, ricinoleic acid, and its amide derivatives. The hydrolysis of castor oil to yield ricinoleic acid is efficiently catalyzed by various lipases. The most effective technique has been identified as hydrolysis using the enzyme Lipozyme TL IM, which can achieve a conversion rate of 96.2 ± 1.5%. nih.govresearchgate.net Other lipases, such as those from Candida rugosa, porcine pancreas (PPL), and oat seeds, have also been successfully employed for this purpose. researchgate.netnih.gov

The enzymatic synthesis of fatty acid amides (FAAs) from fatty acids or their esters and an amine is another area of active research. biorxiv.orgresearchgate.net Lipases are the primary biocatalysts used for these reactions. biorxiv.org For example, immobilized Candida antarctica lipase (Novozym 435) has shown excellent regioselectivity in the N-acylation of amino alcohols, achieving high yields in solvent-free systems. frontiersin.org While direct enzymatic synthesis of this compound is not common, these enzymatic amidation techniques provide a pathway to ricinoleamide derivatives under mild, environmentally friendly conditions. biorxiv.org

Table 2: Lipase-Catalyzed Production of Ricinoleic Acid and Derivatives

| Enzyme (Lipase) | Reaction Type | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Lipozyme TL IM | Hydrolysis | Castor Oil | Considered the most effective technique; 96.2% conversion rate. | nih.govresearchgate.net |

| Candida antarctica Lipase (CAL) | Esterification / Polymerization | Ricinoleic Acid | Used for solvent-free condensation of ricinoleic acid. | mdpi.com |

| Porcine Pancreatic Lipase (PPL) | Hydrolysis | Castor Oil | Immobilized PPL on celite showed maximum yield at pH 7-8 and 50°C. | nih.gov |

| Oat Seed Lipase | Hydrolysis | Castor Oil | Yields approximately 90% ricinoleic acid in an organic solvent. | researchgate.net |

| Candida rugosa Lipase | Amidation | Fatty Acid Methyl Esters & Diamine | Efficiently catalyzed the synthesis of fatty acid diamides. | researchgate.net |

The unique structure of ricinoleic acid, featuring a carboxylic acid, a hydroxyl group, and a double bond, allows for extensive derivatization to create tailored ammonium salts with specific properties. nih.govnih.gov Beyond the simple ammonium salt, more complex quaternary ammonium salts and various amides are of significant interest.

One approach involves targeting the hydroxyl group of the ricinoleic acid triglyceride in castor oil. By reacting castor oil with chloracetyl chloride and subsequently with a tertiary amine, novel triglyceride-based quaternary ammonium salts can be synthesized. jst.go.jp Another major class of derivatives is the ricinoleamides. N-n-butyl-12-hydroxy-(9Z)-octadecenamide, a secondary amide, can be prepared directly from a neat mixture of castor oil and n-butylamine without a catalyst, achieving high yields at temperatures between 45°C and 65°C. researchgate.net Further modifications can be performed on the ricinoleic acid molecule itself, such as esterification, halogenation, or alkoxylation at the hydroxyl group, before forming the final ammonium salt or amide, allowing for precise tuning of the molecule's chemical and physical properties. mdpi.com

Precursor Design and Chemical Modification Strategies

The properties and synthesis of this compound are fundamentally dependent on its precursor, ricinoleic acid. This fatty acid is almost exclusively derived from castor oil, where it constitutes about 90% of the fatty acid content. wikipedia.org Therefore, strategies for precursor design revolve around the efficient isolation and purification of ricinoleic acid from its natural triglyceride source, castor oil.

The primary methods for obtaining ricinoleic acid are through the hydrolysis or saponification of castor oil. wikipedia.org Various chemical and enzymatic processes have been developed for this purpose, including the Twitchell and Colgate-Emery processes, alkaline-catalyzed hydrolysis, and lipase-catalyzed hydrolysis. nih.govresearchgate.net Another route involves the transesterification of castor oil with methanol to produce methyl ricinoleate, which is then hydrolyzed to yield high-purity ricinoleic acid. researchgate.net

The chemical behavior of ricinoleic acid is dictated by its three principal functional groups: the carboxylic acid group (-COOH) at the C1 position, the hydroxyl group (-OH) at the C12 position, and the carbon-carbon double bond (C=C) between C9 and C10. nih.gov These groups are the primary sites of chemical reactivity. researchgate.net

Carboxylic Acid Group: This group is responsible for the acidic nature of the molecule, allowing it to readily react with bases like ammonia to form the ammonium salt. It is also the site for esterification and amidation reactions.

Hydroxyl Group: The secondary alcohol at C12 is a unique feature among common fatty acids. It can undergo a variety of reactions, including esterification, dehydration, alkoxylation, and oxidation. mdpi.com This functionality significantly influences the polarity, viscosity, and solvent solubility of ricinoleic acid and its derivatives. taylorandfrancis.com

Double Bond: The unsaturated bond allows for reactions such as hydrogenation, epoxidation, and polymerization.

The interplay of these functional groups makes ricinoleic acid a versatile platform chemical for synthesizing a wide array of derivatives. nih.govnih.gov

While the C18 alkyl chain of ricinoleic acid is fixed by its natural origin, the functional groups provide ample opportunity for modification, which in turn influences the formation and properties of the resulting ammonium salts.

Functionalization, particularly at the hydroxyl group, can alter the steric and electronic environment of the molecule. For example, converting the hydroxyl group to an ether or ester will change the molecule's polarity and reactivity. Such modifications can be used to create tailored ammonium salts with specific hydrophilic-lipophilic balances (HLB), making them suitable for different applications as emulsifiers or surfactants. The presence of the hydroxyl group itself leads to higher viscosity and solubility in alcohol compared to non-hydroxylated fatty acids. taylorandfrancis.com Modifying this group will directly impact these physical properties in the final ammonium salt derivative. The formation of the primary ammonium salt itself is largely governed by the carboxylic acid group, but the properties of the resulting salt are heavily influenced by the rest of the molecular structure.

Green Chemistry Principles and Sustainable Synthetic Routes in this compound Production

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This section explores the application of these principles to the production of this compound, focusing on sustainable methodologies that enhance efficiency and minimize environmental impact.

Solvent-Free and Reduced-Solvent Synthesis Methodologies

Traditional methods for producing ammonium soaps often involve the use of aqueous solutions of ammonium hydroxide, resulting in a product with a significant water content. The subsequent removal of this water can lead to the decomposition of the ammonium salt back into its constituent fatty acid and ammonia gas, presenting challenges for obtaining an anhydrous product efficiently.

A significant advancement in this area is the development of a solvent-free process for producing substantially anhydrous ammonium soaps. This method involves the direct reaction of a molten fatty acid, such as ricinoleic acid, with a carbonate salt of ammonia, like ammonium carbonate or ammonium bicarbonate. The fatty acid is heated to a temperature above its melting point but below the melting point of the final ammonium salt. The ammonium carbonate is then introduced, and the mixture is agitated. The heat causes the ammonium carbonate to decompose into ammonia, carbon dioxide, and water. The in situ formation of ammonium hydroxide from the ammonia and water allows for a rapid reaction with the heated fatty acid. The carbon dioxide byproduct effervesces from the mixture, driving the reaction forward. This process avoids the need for an external solvent, simplifying the procedure and reducing energy consumption associated with solvent removal.

This solvent-free approach offers several advantages:

Reduced Energy Consumption: Eliminates the energy-intensive step of removing a solvent.

Simplified Process: The reaction can be carried out in a single vessel without the need for complex solvent recovery systems.

Higher Purity Product: Yields a substantially anhydrous product directly.

Atom Economy and Waste Minimization in Ricinoleate Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning all the atoms from the reactants are found in the final product, with no byproducts.

The synthesis of this compound can be designed to have a high atom economy. The reaction of ricinoleic acid with ammonia is an acid-base neutralization, which is inherently an addition reaction.

Reaction of Ricinoleic Acid with Ammonia:

C₁₈H₃₄O₃ + NH₃ → C₁₈H₃₇NO₃

In this ideal reaction, all the atoms of both ricinoleic acid and ammonia are incorporated into the this compound product. This results in a theoretical atom economy of 100%, representing the most efficient conversion of reactants to product and the minimization of waste at the molecular level.

2C₁₈H₃₄O₃ + (NH₄)₂CO₃ → 2C₁₈H₃₇NO₃ + H₂O + CO₂

While this reaction is not 100% atom-economical due to the formation of water and carbon dioxide as byproducts, it offers significant advantages in terms of process efficiency and avoidance of more hazardous solvents or reagents. The primary byproducts, water and carbon dioxide, are environmentally benign.

Maximizing atom economy is directly linked to waste minimization. By designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product, the generation of unwanted byproducts is inherently reduced. This not only lessens the environmental impact but also reduces the costs associated with waste treatment and disposal. In the production of this compound, a high atom economy translates to a more sustainable and economically viable process.

Table 1: Atom Economy of this compound Synthesis Routes

| Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Ricinoleic Acid, Ammonia | This compound | None | 100% |

| Ricinoleic Acid, Ammonium Carbonate | This compound | Water, Carbon Dioxide | < 100% |

Bio-based Feedstocks and Renewable Resource Utilization

A cornerstone of sustainable chemistry is the use of renewable feedstocks. This compound is derived from ricinoleic acid, which is the primary fatty acid component of castor oil. mdpi.com Castor oil is extracted from the seeds of the castor bean plant (Ricinus communis), a non-edible and renewable resource. mdpi.com

The utilization of castor oil as a feedstock for this compound offers several environmental advantages:

Renewable Source: Castor oil is a bio-based material, reducing the reliance on finite petrochemical resources.

Biodegradability: Products derived from castor oil are generally biodegradable, which is beneficial for their end-of-life environmental impact. mdpi.com

Unique Chemistry: The presence of a hydroxyl group on the ricinoleic acid molecule provides a site for further chemical modification, making it a versatile platform chemical for a range of bio-based products.

The production and use of this compound from castor oil align with the principles of a circular economy, where resources are kept in use for as long as possible, extracting the maximum value from them whilst in use, then recovering and regenerating products and materials at the end of each service life. The use of a renewable, non-food crop like castor bean for the synthesis of valuable chemicals like this compound exemplifies a sustainable approach to chemical manufacturing.

Advanced Spectroscopic and Chromatographic Characterization of Ammonium Ricinoleate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

One-dimensional ¹H (proton) and ¹³C NMR are fundamental tools for confirming the molecular identity of ammonium (B1175870) ricinoleate (B1264116). The spectrum of the ricinoleate component is characterized by distinct signals corresponding to its unique structural features: a hydroxyl group, a cis-double bond, and an 18-carbon chain.

The ¹H NMR spectrum provides a clear signature of the ricinoleate structure. Key proton signals for the ricinoleate anion are observed at specific chemical shifts (δ), measured in parts per million (ppm). For instance, the two olefinic protons (-CH=CH-) of the cis-double bond typically appear as a multiplet between 5.4 and 5.6 ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is found around 3.6 ppm. The protons of the methylene (B1212753) group adjacent to the carboxylate group (-CH₂-COO⁻) resonate at approximately 2.2 ppm, a slight downfield shift compared to the corresponding protons in the parent carboxylic acid (around 2.3 ppm). The terminal methyl protons (-CH₃) produce a triplet near 0.87 ppm. aip.org

The ammonium cation (NH₄⁺) in aqueous solution under acidic conditions reveals a characteristic 1:1:1 triplet in the ¹H NMR spectrum, typically centered around 7.0-7.1 ppm. mdpi.com This splitting pattern arises from the coupling of the protons to the ¹⁴N nucleus, which has a spin quantum number of I=1.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carboxylate carbon (-COO⁻) of the ricinoleate anion shows a characteristic resonance in the range of 175-180 ppm. This is notably upfield from the carbonyl carbon in aldehydes and ketones but slightly downfield from the 170-185 ppm range typical for a protonated carboxylic acid. princeton.edustackexchange.com The carbons of the double bond (C-9 and C-10) are found in the olefinic region, generally between 125 and 135 ppm. The carbon atom attached to the hydroxyl group (C-12) resonates at approximately 71.8 ppm. The remaining aliphatic carbons appear in the upfield region of the spectrum (14-37 ppm).

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COO⁻ | - | ~175-180 |

| -CH=CH- | ~5.4 - 5.6 (m) | ~125 - 135 |

| -CH(OH)- | ~3.6 (m) | ~71.8 |

| -CH₂-COO⁻ (C-2) | ~2.2 (t) | ~34-36 |

| -CH₃ (C-18) | ~0.87 (t) | ~14.1 |

| NH₄⁺ | ~7.0 - 7.1 (t) | - |

While 1D NMR is sufficient for basic confirmation, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment of all proton and carbon signals, especially in complex systems or when analyzing mixtures. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This homonuclear technique maps the coupling relationships between protons (¹H-¹H). For ammonium ricinoleate, a COSY spectrum would show cross-peaks connecting adjacent protons along the fatty acid chain, allowing for a step-by-step assignment from the terminal methyl group to the alpha-methylene group.

HSQC: This heteronuclear experiment correlates directly bonded carbon-proton pairs (¹³C-¹H). It is used to assign the carbon signal for each protonated carbon by identifying the proton attached to it. For example, the olefinic proton signals around 5.5 ppm would show a cross-peak to the olefinic carbon signals around 130 ppm.

HMBC: This technique reveals longer-range correlations between carbons and protons, typically over two or three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and for linking different spin systems. In the context of this compound, an HMBC experiment would show a correlation between the protons on C-2 and C-3 and the carboxylate carbon (C-1), confirming the end of the aliphatic chain.

Together, these 2D NMR methods provide a complete and verified assignment of the molecular structure of the ricinoleate anion. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net For this compound, these techniques confirm the presence of the ammonium ion, the carboxylate group, the hydroxyl group, and the carbon-carbon double bond.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent parts. The conversion of the carboxylic acid group of ricinoleic acid to a carboxylate salt results in distinct spectral changes. The sharp, intense carbonyl (C=O) stretching band of the carboxylic acid at ~1710 cm⁻¹ disappears and is replaced by two new bands corresponding to the carboxylate anion (-COO⁻): an intense asymmetric stretching vibration (νₐₛ) typically between 1510 and 1650 cm⁻¹ and a weaker symmetric stretching vibration (νₛ) between 1280 and 1400 cm⁻¹. 911metallurgist.comniscpr.res.in

The ammonium ion (NH₄⁺) also gives rise to characteristic bands. The N-H stretching vibrations appear as a broad, strong band in the IR spectrum between 3000 and 3300 cm⁻¹. The N-H bending vibrations are observed around 1400-1440 cm⁻¹ (asymmetric, ν₄) and 1690 cm⁻¹ (symmetric, ν₂). mt.com

Other key functional groups of the ricinoleate chain are also identifiable. The O-H stretch from the hydroxyl group appears as a broad band around 3300-3500 cm⁻¹. The C=C stretching vibration of the cis-alkene is typically weak in the IR spectrum around 1650 cm⁻¹, but gives a stronger signal in the Raman spectrum. Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

The positions and shapes of the N-H and O-H stretching bands are highly sensitive to hydrogen bonding. In solid or concentrated samples of this compound, significant peak broadening and shifts to lower wavenumbers are expected due to strong intermolecular hydrogen bonding between the ammonium ions, carboxylate groups, and hydroxyl groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| -OH (Hydroxyl) | O-H stretch | 3300 - 3500 (broad) | IR, Raman |

| -NH₄⁺ (Ammonium) | N-H stretch | 3000 - 3300 (broad) | IR, Raman |

| -CH₂, -CH₃ (Aliphatic) | C-H stretch | 2850 - 2960 | IR, Raman |

| -NH₄⁺ (Ammonium) | N-H bend (ν₂) | ~1690 | IR |

| -C=C- (Alkene) | C=C stretch | ~1650 | IR (weak), Raman (strong) |

| -COO⁻ (Carboxylate) | Asymmetric stretch (νₐₛ) | 1510 - 1650 | IR |

| -NH₄⁺ (Ammonium) | N-H bend (ν₄) | 1400 - 1440 | IR |

| -COO⁻ (Carboxylate) | Symmetric stretch (νₛ) | 1280 - 1400 | IR |

In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) that allows for real-time monitoring of chemical reactions as they occur, without the need for sample extraction. mt.comrsc.org This technique can be applied to track the formation of this compound from the neutralization of ricinoleic acid with ammonia (B1221849).

By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected continuously. During the reaction, the FTIR spectrum would show a clear decrease in the intensity of the carboxylic acid C=O peak at ~1710 cm⁻¹. Simultaneously, the characteristic asymmetric and symmetric stretching bands of the carboxylate product would grow in at ~1560 cm⁻¹ and ~1400 cm⁻¹, respectively. youtube.comnih.gov The concentration of reactants and products can be trended over time, providing valuable kinetic data and ensuring the reaction has gone to completion. This real-time monitoring enables precise control over the reaction endpoint, preventing over- or under-dosing of reactants and ensuring consistent product quality.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For a salt like this compound, which is non-volatile and thermally labile, soft ionization techniques such as Electrospray Ionization (ESI) are required. researchgate.net ESI-MS analysis of this compound would typically be performed in both positive and negative ion modes.

In the negative ion mode, the most prominent signal would be the deprotonated ricinoleate anion ([M-H]⁻) at an m/z corresponding to the molecular weight of ricinoleic acid minus one proton. Given the molecular formula of ricinoleic acid (C₁₈H₃₄O₃), the exact mass of the ricinoleate anion is 297.2435 Da.

In the positive ion mode, the small ammonium cation (NH₄⁺) at m/z 18.034 is often difficult to observe directly in the presence of other common adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺). However, its presence is confirmed by the detection of the corresponding ricinoleate anion. researchgate.net

Further structural confirmation can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the ricinoleate anion at m/z 297.24 is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a fingerprint for the molecule. Key fragmentation pathways for the ricinoleate anion include the loss of water (H₂O) from the hydroxyl group and cleavage of the carbon-carbon bonds adjacent to the double bond and hydroxyl group.

| m/z (Da) | Assignment | Notes |

|---|---|---|

| 297.24 | [M-H]⁻ | Molecular ion (ricinoleate anion) |

| 279.23 | [M-H-H₂O]⁻ | Loss of water from the hydroxyl group |

| 183.14 | [C₁₁H₁₉O₂]⁻ | Cleavage at the C11-C12 bond (alpha to the hydroxyl) |

| 171.14 | [C₁₀H₁₉O₂]⁻ | Cleavage at the double bond |

| 127.11 | [C₈H₁₅O]⁻ | Cleavage at the C12-C13 bond |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy and confidence. pnnl.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, which allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov

For this compound, HRMS is used to determine the exact mass of the intact molecule or its constituent ions—the ammonium cation (NH₄⁺) and the ricinoleate anion (C₁₈H₃₃O₃⁻). The high mass accuracy, typically in the low parts-per-million (ppm) range, enables the unambiguous confirmation of its elemental formula. pnnl.govnih.gov Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it can generate intact molecular or pseudomolecular ions from the sample. pnnl.gov

| Ion | Chemical Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Ricinoleate Anion | [C₁₈H₃₄O₃ - H]⁻ | 297.24297 |

| Ammonium Cation | [NH₄]⁺ | 18.03383 |

Tandem Mass Spectrometry for Structural Characterization of Derivatives

Tandem mass spectrometry (MS/MS or MS²) is employed for the detailed structural elucidation of this compound. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the ricinoleate anion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. nih.govresearchgate.net The fragmentation pattern provides a veritable fingerprint of the molecule's structure, allowing for the confirmation of its fatty acid backbone, the position of the double bond, and the location of the hydroxyl group.

The fragmentation of the ricinoleate anion typically involves cleavages at various points along the alkyl chain, providing characteristic product ions that confirm its identity. This technique is invaluable for distinguishing ricinoleic acid from other isomeric hydroxy fatty acids.

| Precursor Ion (m/z) | Proposed Fragment Ion | Potential Structural Information |

|---|---|---|

| 297.24 | Loss of H₂O | Confirms presence of hydroxyl group |

| 297.24 | Loss of CO₂ | Confirms presence of carboxylate group |

| 297.24 | Cleavage adjacent to the double bond | Helps locate the C9 double bond |

| 297.24 | Cleavage adjacent to the hydroxyl group | Helps locate the C12 hydroxyl group |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental for separating this compound from impurities and for quantifying its purity. nist.gov The choice of technique depends on the nature of the compound and the potential impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. ccsknowledge.com this compound itself is a salt and is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required, where the ricinoleic acid component is converted into a more volatile ester, most commonly the methyl ester (methyl ricinoleate). nih.govresearchgate.net This is often achieved by methylation. researchgate.net The resulting methyl ricinoleate can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.net For the analysis of the ricinoleate component, reversed-phase HPLC (RP-HPLC) is commonly used. nih.gov The ammonium cation can be analyzed separately using techniques like ion-exchange chromatography or mixed-mode chromatography, often with conductivity detection or an Evaporative Light Scattering Detector (ELSD), as the ammonium ion lacks a UV chromophore. sielc.comchromforum.org A newly developed HPLC-DAD method has shown success in identifying and quantifying ricinoleic acid in complex systems. nih.gov

| Technique | Component Analyzed | Typical Column | Common Detector | Notes |

|---|---|---|---|---|

| GC | Ricinoleic Acid (as methyl ester) | Capillary column (e.g., DB-5ms, HP-INNOWax) | FID, MS | Requires prior derivatization to increase volatility. nih.govresearchgate.net |

| HPLC | Ricinoleic Acid | Reversed-Phase (e.g., C18, C8) | UV, DAD, ELSD, MS | Direct analysis without derivatization is possible. nih.gov |

| HPLC / IC | Ammonium Cation | Cation-Exchange or Mixed-Mode | Conductivity, ELSD | UV detection is not suitable for the ammonium ion. chromforum.org |

Advanced Hyphenated Techniques for Impurity Profiling

Impurity profiling is critical in pharmaceutical and chemical analysis to identify and quantify unwanted substances that can affect product quality and stability. ajrconline.org Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the gold standard for this purpose. ijsdr.orgijfmr.com

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is ideal for identifying volatile and semi-volatile impurities. After derivatization of the this compound sample, GC-MS can separate and identify impurities based on their retention times and mass spectra. ajrconline.org

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is arguably the most powerful tool for impurity profiling of non-volatile compounds. ijsdr.org It combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov Using LC-MS, and particularly tandem LC-MS/MS, it is possible to detect, identify, and quantify trace-level impurities, including isomers and degradation products, providing structural information for unknown compounds. semanticscholar.orgnih.gov

These advanced techniques are essential for a comprehensive understanding of the purity of an this compound system, ensuring it meets required quality specifications. ijsdr.org

Thermal Analysis Methods for Investigating Phase Transitions and Stability

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. unca.edu These methods are crucial for determining the stability, phase behavior, and processing parameters of materials like this compound.

Differential Scanning Calorimetry (DSC) in this compound Systems

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. williams.edu It provides valuable information about thermal events such as melting, crystallization, glass transitions, and decomposition. nih.gov

When analyzing an this compound system, a DSC thermogram would typically reveal key thermal transitions. The melting of the compound would be observed as an endothermic peak, where the peak temperature corresponds to the melting point and the area under the peak is proportional to the enthalpy of fusion. williams.edu At higher temperatures, exothermic events may occur, indicating thermal decomposition. researchgate.netnih.gov

The thermal stability of ammonium salts can be complex. They may decompose through the loss of ammonia to yield the corresponding carboxylic acid. unca.edu Further heating can lead to the degradation of the ricinoleic acid itself. DSC can precisely measure the temperatures at which these events begin (onset temperature) and reach their maximum rate, providing critical data on the material's thermal stability. researchgate.net Studies on various ammonium salts show that their thermal stability can be influenced by factors such as molecular weight and structure. unca.edu The investigation of phase transitions in other ammonium compounds, such as ammonium nitrate, highlights the complex thermal behavior that can be elucidated by DSC. mdpi.com

| Thermal Event | Typical Temperature Range (°C) | Nature of Event | Information Gained |

|---|---|---|---|

| Melting | (Sample Dependent) | Endothermic | Melting Point, Enthalpy of Fusion, Purity |

| Decomposition | >150-200 | Exothermic | Onset of Decomposition, Thermal Stability Limit |

Theoretical and Computational Studies of Ammonium Ricinoleate Molecular Interactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic electronic properties and reactivity of ammonium (B1175870) ricinoleate (B1264116) at the molecular level. These methods can elucidate the nature of the ionic bond between the ammonium cation (NH₄⁺) and the ricinoleate anion (C₁₈H₃₃O₃⁻), as well as predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a versatile computational method well-suited for investigating the electronic structure and reaction mechanisms of molecules the size of ammonium ricinoleate. For the ammonium-ricinoleate ion pair, DFT calculations could be employed to determine key properties that govern its reactivity.

Key DFT Applications:

Geometric Optimization: DFT calculations can predict the most stable three-dimensional structure of the this compound ion pair, including bond lengths, bond angles, and the orientation of the ammonium cation relative to the carboxylate group of the ricinoleate anion. Studies on similar ammonium carboxylate systems suggest that the ammonium ion would likely form hydrogen bonds with the oxygen atoms of the carboxylate group. nih.gov

Electronic Properties: DFT can be used to calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability.

Reaction Pathway Analysis: For potential reactions involving this compound, such as its thermal decomposition or its interaction with other molecules, DFT can be used to map out the entire reaction pathway. This includes identifying transition states and calculating activation energies, which are crucial for understanding reaction kinetics. For instance, in the context of its use in lubricants, DFT could help elucidate the mechanism of its interaction with metal surfaces. researchgate.net

Interactive Data Table: Predicted Electronic Properties of Ricinoleate Anion from DFT (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | ~4.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical values for long-chain carboxylate anions. Actual values for the ricinoleate anion would require specific DFT calculations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate results for the electronic structure of molecules.

For a precise understanding of the non-covalent interactions within the this compound ion pair, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be invaluable. These methods are particularly adept at describing dispersion forces, which are significant in a molecule with a long alkyl chain like ricinoleate.

Key Ab Initio Applications:

Interaction Energy Decomposition: Ab initio calculations can be used to dissect the total interaction energy between the ammonium and ricinoleate ions into its fundamental components: electrostatic, exchange-repulsion, polarization, and dispersion. This provides a deep understanding of the forces holding the ion pair together.

Spectroscopic Property Prediction: High-accuracy ab initio calculations can predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data (e.g., from infrared spectroscopy) to validate the computed structure. Studies on ammoniated ammonium ions have demonstrated the utility of these methods in interpreting vibrational spectra. researchgate.net

Benchmarking DFT Functionals: The high accuracy of ab initio methods makes them suitable for benchmarking the performance of various DFT functionals for describing systems like this compound. This is crucial for selecting the most appropriate and cost-effective DFT method for larger-scale simulations.

Molecular Dynamics (MD) Simulations of Aggregation and Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a surfactant like this compound, MD simulations can provide invaluable insights into its self-assembly into micelles, its behavior at interfaces, and its interactions with solvent molecules and other ions.

In aqueous solutions, surfactant molecules like this compound are expected to self-assemble into spherical or cylindrical aggregates called micelles above a certain concentration known as the critical micelle concentration (CMC). MD simulations can model this process from the bottom up, starting from randomly distributed surfactant molecules.

Key Aspects Modeled by MD:

Critical Micelle Concentration (CMC): By simulating the system at various concentrations, the CMC can be estimated by observing the concentration at which micelle formation begins.

Thermodynamics of Micellization: Advanced MD techniques can be used to calculate the free energy of micellization, providing a thermodynamic understanding of the driving forces behind the self-assembly process.

This compound, being a surfactant, will preferentially adsorb at interfaces, such as the air-water or oil-water interface. MD simulations can provide a detailed picture of the structure and dynamics of the adsorbed surfactant layer.

Key Interfacial Properties from MD:

Surface Tension Reduction: MD simulations can be used to calculate the reduction in surface tension of water as a function of this compound concentration, a key characteristic of surfactants.

Orientation at the Interface: The simulations would reveal the preferred orientation of the ricinoleate anion at the interface, with the hydrophilic carboxylate headgroup solvated in the aqueous phase and the hydrophobic alkyl chain extending into the non-aqueous phase or air. The presence of the hydroxyl group on the ricinoleate chain may lead to specific orientations and hydrogen bonding interactions at the interface.

Interfacial Film Properties: At higher concentrations, the adsorbed surfactant molecules form a film at the interface. MD simulations can be used to study the packing density, thickness, and mechanical properties of this film.

Interactive Data Table: Predicted Interfacial Properties of a Ricinoleate Surfactant Layer (Illustrative)

| Property | Predicted Value/Behavior (Illustrative) | Significance |

|---|---|---|

| Area per Molecule at Air-Water Interface | ~35-45 Ų | Indicates the packing density of the surfactant molecules at the interface. |

| Interfacial Film Thickness | ~15-20 Å | Relates to the length and orientation of the ricinoleate chain at the interface. |

| Orientation of Alkyl Chain | Tilted with respect to the interface normal | The cis-double bond and hydroxyl group influence the chain packing and tilt. |

Note: The values in this table are illustrative and based on typical values for long-chain carboxylate surfactants. Actual values for this compound would require specific MD simulations.

The behavior of this compound in solution is strongly influenced by its interactions with water molecules (solvation) and the binding of the ammonium counterion to the ricinoleate anion.

Key Insights from MD Simulations:

Hydration Shell Structure: MD simulations can characterize the structure of the water molecules surrounding the hydrophilic carboxylate headgroup and the hydroxyl group of the ricinoleate anion. This includes determining the number of water molecules in the hydration shell and their orientation.

Counterion Binding: The simulations can provide information on the proximity and binding of the ammonium cation to the carboxylate headgroup. This can range from direct contact ion pairs to solvent-separated ion pairs. Ab initio molecular dynamics studies on carboxylate-metal ion interactions have shown the importance of explicit solvent molecules in these interactions. nih.gov

Dynamics of Ion Pairing: MD simulations can capture the dynamic nature of the ion pairing, including the residence time of the ammonium ion near the carboxylate group and the exchange with other ions in the solution.

Predictive Modeling of Surfactant Performance based on Molecular Descriptors

Predictive modeling, specifically through Quantitative Structure-Property Relationship (QSPR) models, is a powerful computational tool used to correlate a molecule's structural features with its functional properties. For a surfactant like this compound, QSPR can forecast key performance indicators such as its critical micelle concentration (CMC), surface tension at the CMC (γ_cmc), and hydrophile-lipophile balance (HLB). nih.govmdpi.com

The development of a QSPR model involves calculating a series of molecular descriptors that numerically represent the molecule's topological, geometrical, constitutional, and electronic characteristics. acs.orgacs.org These descriptors are then used to build a mathematical model that links them to a specific property. For instance, models can predict the CMC of anionic surfactants with a high degree of accuracy (R² values often exceeding 0.98). acs.orgtandfonline.com

Key Molecular Descriptors for Surfactant Modeling:

For a molecule like this compound, derived from ricinoleic acid, relevant descriptors would include:

Topological Descriptors: These describe the connectivity of atoms, such as the Kier & Hall index and Kier shape index, which are important for understanding the influence of the hydrophobic tail. nih.gov

Geometrical Descriptors: These relate to the 3D shape of the molecule, including its surface area and volume. The unique kink in the ricinoleate chain due to the cis-double bond and the position of the hydroxyl group would be significant factors.

Constitutional Descriptors: These include basic information like molecular weight and the relative number of specific atoms or functional groups. nih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic structure. nih.gov Important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and charge distribution on the hydrophilic head (carboxylate and ammonium ions). nih.govacs.org

The table below illustrates the types of molecular descriptors that would be calculated for this compound and their typical influence on surfactant performance, based on general QSPR studies of anionic surfactants.

| Descriptor Category | Specific Descriptor Example | Predicted Influence on Performance |

| Constitutional | Molecular Weight (MW) | Generally, increasing MW of the hydrophobic tail decreases the CMC (improves efficiency). |

| Topological | Kier & Hall Index (Order 1) | Reflects molecular connectivity and size; correlates with hydrophobic character. nih.gov |

| Geometrical | Van der Waals Surface Area | Larger hydrophobic surface area typically leads to a lower CMC. tandfonline.com |

| Quantum Chemical | Dipole Moment (μ) | Influences interactions with water and other polar molecules, affecting solubility and aggregation. acs.orgtandfonline.com |

| Quantum Chemical | Solvation Energy | Represents the energy change when a molecule is transferred from a vacuum to a solvent; key for predicting water solubility. nih.gov |

| Quantum Chemical | Partial Charge on Head Group | The distribution of charge on the carboxylate and ammonium ions dictates electrostatic interactions and hydration. acs.org |

This table is illustrative and based on general principles of surfactant QSPR modeling.

By employing techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), researchers can build robust predictive models. tandfonline.comresearchgate.netdigitellinc.com Such models significantly accelerate the design of new surfactants by allowing for in-silico screening, reducing the need for extensive and costly laboratory synthesis and testing. digitellinc.com

Computational Analysis of Intermolecular Forces and Hydrogen Bonding Networks

The performance of this compound in any application is fundamentally governed by the intermolecular forces between the surfactant molecules themselves and with the surrounding solvent (typically water). Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in elucidating these interactions at an atomic level.

The this compound molecule possesses several key features that dictate its interactions:

Ionic Head Group: The ammonium cation (NH₄⁺) and the carboxylate anion (COO⁻) form the primary hydrophilic center. The dominant forces here are strong ion-dipole interactions with water molecules and charge-assisted hydrogen bonds. mdpi.com

Hydroxyl Group: The hydroxyl (-OH) group on the 12th carbon of the ricinoleate chain is a crucial feature. It can act as both a hydrogen bond donor and acceptor. thecosmeticchemist.com This allows for the formation of intra- and intermolecular hydrogen bonds, which can influence the packing of surfactant molecules at interfaces and within micelles. thecosmeticchemist.comnih.gov

Unsaturated Hydrophobic Tail: The long C18 hydrocarbon tail is responsible for the hydrophobic effect, driving the molecule away from water. The cis-double bond introduces a rigid bend in the tail, affecting how molecules pack together.

Hydrogen Bonding Networks:

In an aqueous solution, a complex and dynamic hydrogen-bonding network forms. The ammonium cation's N-H bonds act as strong hydrogen bond donors to the oxygen atoms of water molecules or the carboxylate groups of other surfactant molecules. mdpi.comrsc.org The carboxylate oxygens are strong hydrogen bond acceptors.

The mid-chain hydroxyl group of the ricinoleate moiety adds another layer of complexity. It can form hydrogen bonds with:

Water molecules, enhancing the hydration of the surfactant.

The carboxylate head group of a neighboring molecule.

The hydroxyl group of another ricinoleate molecule, potentially leading to more structured aggregates. nih.gov

Molecular dynamics simulations can model these interactions over time, providing insights into the stability of micelles, the orientation of molecules at an oil-water interface, and the structure of water around the surfactant aggregates. For example, computational studies on similar fatty acid salts have shown that enhanced hydrogen bond formation can favor specific aggregate structures. mdpi.com

The table below summarizes the primary intermolecular forces involving this compound.

| Interacting Groups | Dominant Force Type | Significance in Aqueous Solution |

| NH₄⁺ and H₂O | Ion-Dipole | Primary driver of head group hydration and solubility. |

| COO⁻ and H₂O | Ion-Dipole | Primary driver of head group hydration and solubility. |

| NH₄⁺ and COO⁻ | Charge-Assisted H-Bond / Ionic | Strong interaction stabilizing the salt structure and influencing aggregation. mdpi.com |

| Ricinoleate -OH and H₂O | Hydrogen Bonding | Increases the overall hydrophilicity of the molecule compared to a standard oleate. |

| Ricinoleate -OH and another -OH | Hydrogen Bonding | Can influence molecular packing and the viscosity of concentrated solutions. thecosmeticchemist.com |

| Hydrocarbon Tail and H₂O | Hydrophobic Effect | The primary driving force for self-assembly into micelles and adsorption at interfaces. |

| Hydrocarbon Tails (in micelle core) | Van der Waals Forces | Stabilize the aggregated micellar structure. |

This table provides a qualitative summary of the key intermolecular forces.

Understanding these intricate networks of forces through computational analysis is critical for explaining macroscopic properties like viscosity, emulsion stability, and detergency, and for designing surfactants with tailored performance characteristics.

Applications in Advanced Materials Science and Engineering Involving Ammonium Ricinoleate

Role as an Emulsifier and Stabilizer in Polymerization Processes

Ammonium (B1175870) ricinoleate (B1264116) serves as a crucial component in emulsion polymerization, a process used to synthesize a variety of polymers. In this technique, water-insoluble monomers are dispersed in an aqueous phase with the aid of an emulsifier, creating a stable emulsion where polymerization occurs.

Emulsion Polymerization of Synthetic and Bio-based Monomers

Ammonium ricinoleate's efficacy as an emulsifier extends to both synthetic and bio-based monomers. In the realm of synthetic polymers, related ricinoleate derivatives have been successfully employed in the emulsion polymerization of vinyl acetate google.com. The process involves stabilizing the vinyl acetate monomer droplets in water, allowing for the formation of stable polyvinyl acetate latexes google.comresearchgate.netcore.ac.ukresearchgate.net. Similarly, quaternary ammonium compounds, a class to which this compound belongs, have been utilized in the solution and emulsion polymerization of methyl methacrylate, leading to the synthesis of polymethyl methacrylate (PMMA) chem-soc.siorientjchem.orgnih.govnih.gov.

The drive towards sustainability has spurred interest in bio-based monomers. Ricinoleic acid itself, the precursor to this compound, is a key component in the synthesis of bio-based polyesters. For instance, ABA triblock copolyesters of poly(L-lactide)-b-poly(ricinoleic acid)-b-poly(L-lactide) have been synthesized, demonstrating the integration of ricinoleic acid into advanced polymer architectures rsc.org. The use of this compound as an emulsifier in the polymerization of monomers like lactic acid to form polylactic acid (PLA), a popular biodegradable polymer, is a promising area of research mdpi.comnih.govresearchgate.net.

| Monomer Type | Specific Monomer | Resulting Polymer | Reference |

| Synthetic | Vinyl Acetate | Polyvinyl Acetate (PVAc) | google.com |

| Synthetic | Methyl Methacrylate | Polymethyl Methacrylate (PMMA) | chem-soc.sinih.gov |

| Bio-based | L-lactide and Ricinoleic Acid | Poly(L-lactide)-b-poly(ricinoleic acid)-b-poly(L-lactide) | rsc.org |

| Bio-based | Lactic Acid | Polylactic Acid (PLA) | mdpi.comnih.govresearchgate.net |

Influence on Polymer Morphology and Microstructure

The structure of the emulsifier also plays a role. The long, bulky ricinoleate chain can influence the packing of the surfactant molecules at the particle-water interface, which in turn can affect the final particle morphology. For instance, in the synthesis of reactive acrylic latexes, the particle size and zeta potential, which is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion, are key parameters influenced by the stabilization system deu.edu.tr. Stable latexes with fine particle sizes and narrow size distributions are often desirable for applications such as coatings and adhesives deu.edu.tr.

| Parameter | Influence of this compound | General Effect |

| Particle Size | Inversely proportional to concentration | Smaller particles with higher emulsifier concentration researchgate.net |

| Particle Stability | Enhanced by electrostatic and steric repulsion | Higher stability prevents coagulation |

| Morphology | Can influence shape and surface characteristics | Dependent on emulsifier packing at the interface |

Development of Sustainable Polymer Systems

The use of this compound aligns with the growing demand for sustainable polymer systems. Derived from castor oil, a renewable resource, it offers a greener alternative to petroleum-based surfactants. Its application in the polymerization of bio-based monomers further enhances the sustainability profile of the resulting polymers. The development of biodegradable polymers from renewable resources is a key area of research aimed at mitigating the environmental impact of plastics rsc.org.

Advanced Colloidal Dispersions and Emulsions

This compound is instrumental in the formulation of advanced colloidal dispersions, including microemulsions and nanoemulsions, which have applications in various fields, including drug delivery.

Mechanism of Emulsion Stabilization: Electrostatic and Steric Repulsion

This compound stabilizes emulsions through a combination of electrostatic and steric repulsion. As an ionic surfactant, it dissociates in water into a positively charged ammonium ion (NH₄⁺) and a negatively charged ricinoleate anion (C₁₈H₃₃O₃⁻). The ricinoleate anions adsorb at the oil-water interface, with their hydrophobic hydrocarbon tails penetrating the oil droplets and their hydrophilic carboxylate head groups oriented towards the aqueous phase.

This arrangement creates a net negative charge on the surface of the oil droplets. The resulting electrostatic repulsion between the droplets prevents them from coalescing, a mechanism known as electrostatic stabilization fiveable.medifferencebetween.comresearchgate.net. The presence of the ammonium counter-ions in the aqueous phase forms an electrical double layer around each droplet, further contributing to this repulsive force.

In addition to electrostatic forces, the long, bulky ricinoleate chains provide a physical barrier that hinders the close approach of droplets. This phenomenon, known as steric stabilization, arises from the unfavorable entropy and enthalpy changes that occur when the polymer chains of two approaching particles overlap and become compressed fiveable.mebyk.com. This dual-mode stabilization makes this compound a robust emulsifier, effective over a range of conditions.

| Stabilization Mechanism | Description | Contribution from this compound |

| Electrostatic Repulsion | Repulsive forces between similarly charged droplets due to the formation of an electrical double layer. | The negatively charged carboxylate head of the ricinoleate anion at the oil-water interface creates a net negative surface charge. |

| Steric Repulsion | A physical barrier created by the adsorption of long-chain molecules on the droplet surface, preventing close approach. | The long, bulky hydrocarbon chain of the ricinoleate molecule extends into the continuous phase, creating a protective layer. |

Microemulsion and Nanoemulsion Formulation Strategies

Microemulsions and nanoemulsions are transparent or translucent, thermodynamically or kinetically stable dispersions of oil and water with droplet sizes typically in the range of 10-100 nm frontiersin.orgnih.gov. These systems are of great interest for applications such as drug delivery due to their high surface area, which can enhance the bioavailability of poorly water-soluble drugs frontiersin.orgnih.govresearchgate.net.

Ricinoleic acid and its derivatives are well-suited for the formulation of such systems. For instance, a nanoemulsion-based drug delivery system has been developed to enhance the solubility and therapeutic efficacy of ricinoleic acid itself researchgate.net. The formulation of these systems often involves the careful selection of an oil phase, a surfactant, and a co-surfactant. This compound can act as the primary surfactant in these formulations.

A common strategy for preparing nanoemulsions is the spontaneous emulsification method, where an organic phase containing the oil and surfactant is added to an aqueous phase with continuous stirring researchgate.net. The selection of surfactants with an appropriate hydrophilic-lipophilic balance (HLB) is crucial for the formation of stable nanoemulsions researchgate.netnih.gov. The use of a co-surfactant, often a short-chain alcohol, can further reduce the interfacial tension and increase the fluidity of the interface, facilitating the formation of smaller droplets nih.gov.

A study on a ricinoleic acid-loaded nanoemulsion reported an optimized formulation with a mean droplet size of 263.8 nm and a zeta potential of -0.35 mV, indicating good stability researchgate.net. This demonstrates the potential for using ricinoleate-based surfactants like this compound in the development of advanced drug delivery systems.

| Formulation Component | Role | Example from Ricinoleic Acid Nanoemulsion Study researchgate.net |

| Oil Phase | Solubilizes lipophilic active ingredients | Sunflower oil |

| Surfactant | Reduces interfacial tension and stabilizes droplets | Tween 80 (a non-ionic surfactant) |

| Co-surfactant | Further reduces interfacial tension and improves flexibility | Not explicitly mentioned, but common in such formulations |

| Aqueous Phase | Continuous phase of the emulsion | Water |

Rheological Modification of Dispersed Systems

This compound can function as a rheology modifier in dispersed systems, influencing the flow and deformation characteristics of formulations. While specific studies on this compound are limited, the behavior of similar long-chain fatty acid salts and ammonium compounds in dispersions provides insight into its potential mechanisms. In dispersed systems, such as suspensions and emulsions, the viscosity and viscoelastic properties are largely determined by the interactions between the dispersed particles or droplets.

The addition of surfactants like this compound can alter these interactions in several ways:

Adsorption and Steric Hindrance: this compound molecules can adsorb onto the surface of dispersed particles. The bulky ricinoleate chains can then provide a steric barrier that prevents particles from aggregating, which can lead to a decrease in viscosity.

Interparticle Bridging: At certain concentrations, the surfactant molecules can form bridges between particles, leading to flocculation and an increase in viscosity or the formation of a gel-like structure.

The rheological behavior of dispersions containing ammonium salts can be complex, exhibiting both Newtonian and non-Newtonian characteristics depending on factors like concentration, temperature, and shear rate. For instance, studies on ionic liquids with ammonium cations have shown that viscosity can increase with the length of the carbon chain, and the behavior can shift from Newtonian to pseudoplastic (shear-thinning). researchgate.netekb.egekb.eg

Table 1: Factors Influencing Rheological Modification by this compound (Inferred)

| Factor | Effect on Viscosity | Mechanism |

| Concentration | Can increase or decrease | Steric hindrance at low concentrations (decrease); Interparticle bridging and micelle formation at higher concentrations (increase). |

| Particle Size | Smaller particles can lead to higher viscosity | Increased surface area for adsorption and interparticle interactions. |

| Temperature | Generally decreases viscosity | Increased thermal motion and reduced intermolecular forces. |

| pH | Can affect the charge and solubility | Influences the degree of ionization and interaction with particle surfaces. |

Pickering Emulsions and Particle-Stabilized Systems

Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, creating a physical barrier against coalescence. While traditionally inorganic particles like silica or clay are used, organic particles and surface-active molecules that can modify particle surfaces are also employed.

This compound can play a role in Pickering emulsions in a few ways:

Surface Modification of Particles: It can be used to modify the wettability of solid particles. By adsorbing onto the surface of naturally hydrophilic or hydrophobic particles, it can adjust their affinity for the oil and water phases, making them more effective stabilizers.

Co-stabilizer: It can be used in conjunction with solid particles to enhance emulsion stability. The this compound molecules can adsorb at the interface alongside the particles, reducing interfacial tension and strengthening the interfacial film.

The effectiveness of a particle as a Pickering stabilizer is determined by its ability to partially wet both the oil and water phases. The three-phase contact angle (θ) of the particle at the interface is a key parameter. A contact angle around 90° is ideal for stable emulsions. By modifying the surface of particles with surfactants like this compound, this contact angle can be tuned.

While direct examples of this compound in Pickering emulsions are not prevalent in academic literature, patents related to wax emulsions for coating applications have mentioned the use of ricinoleic acid in their formulations, highlighting the utility of the ricinoleate structure in creating stable dispersions. google.com

Surface and Interface Modification in Material Systems

The amphiphilic nature of this compound, with its hydrophilic ammonium head group and hydrophobic ricinoleic acid tail, makes it an effective agent for modifying the properties of surfaces and interfaces.

Adsorption Behavior at Solid-Liquid and Liquid-Liquid Interfaces

This compound, as a surfactant, will adsorb at interfaces to lower the system's free energy.

Solid-Liquid Interface: At a solid-liquid interface, the adsorption behavior depends on the nature of the solid surface and the solvent. On a polar surface in a nonpolar solvent, the hydrophilic head group will adsorb to the surface. Conversely, on a nonpolar surface in a polar solvent (like water), the hydrophobic tail will adsorb. The adsorption of fatty acids on mineral surfaces is a well-studied phenomenon, often involving both physisorption and chemisorption. mdpi.com Studies on the adsorption of ammonium salts on surfaces like silica have shown that adsorption is influenced by pH and the surface charge of the material. mdpi.com

Liquid-Liquid Interface: At a liquid-liquid interface, such as oil and water, this compound molecules orient themselves with the hydrophilic head in the aqueous phase and the hydrophobic tail in the oil phase. This reduces the interfacial tension between the two liquids. The effectiveness of adsorption can be described by adsorption isotherms, such as the Langmuir or Freundlich models, which relate the amount of adsorbed substance to its concentration in the bulk solution. Research on quaternary ammonium gemini surfactants has demonstrated their strong tendency to adsorb at interfaces and form aggregates. mdpi.com

Wettability and Surface Tension Reduction Studies

The adsorption of this compound at interfaces directly impacts the wettability of surfaces and the surface tension of liquids.